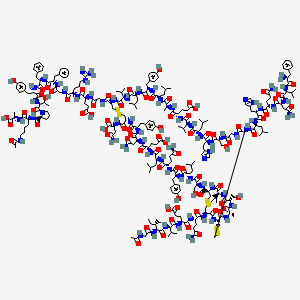
ALPHA-HEMOLYSIN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Staphylococcus aureus. It is a member of the pore-forming beta-barrel toxin family and plays a significant role in the pathogenesis of various diseases. Alpha-hemolysin forms heptameric units on cellular membranes, creating pores that lead to cell death .
Métodos De Preparación
Alpha-hemolysin is typically produced by Staphylococcus aureus through natural biosynthesishly, is located on the bacterial chromosome. Industrial production of this compound involves culturing Staphylococcus aureus under specific conditions that promote the expression and secretion of the toxin. The toxin can then be purified from the bacterial culture supernatant using techniques such as chromatography .
Análisis De Reacciones Químicas
Alpha-hemolysin undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized by hydrogen peroxide, leading to the formation of methemoglobin.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: this compound can interact with various reagents, leading to the formation of different products.
Aplicaciones Científicas De Investigación
Alpha-hemolysin has a wide range of scientific research applications, including:
Mecanismo De Acción
Alpha-hemolysin exerts its effects by forming pores in the cellular membrane. The toxin binds to specific cell surface receptors and oligomerizes to form a heptameric pore. This pore allows the exchange of ions and small molecules, leading to cell lysis and death. The toxin can also induce apoptosis in certain immune cells by activating caspase pathways .
Comparación Con Compuestos Similares
Alpha-hemolysin is similar to other pore-forming toxins such as:
Beta-hemolysin: Another toxin produced by that forms pores in cell membranes.
Gamma-hemolysin: A toxin that also forms pores but has different target specificity and structure.
Oroxylin A 7-O-glucuronide (OLG): , Oroxin A (ORA) , and Oroxin B (ORB) : Natural compounds that inhibit the hemolytic activity of this compound by binding to its “stem” region.
This compound is unique in its ability to form stable heptameric pores and its significant role in bacterial virulence.
Propiedades
Número CAS |
12616-52-3 |
|---|---|
Fórmula molecular |
C88H56Fe2N8O |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



